2-Bromo-N,N-diethyl-4-nitrobenzamide
Description
2-Bromo-N,N-diethyl-4-nitrobenzamide is a benzamide derivative featuring a bromine atom at the ortho (2nd) position and a nitro group at the para (4th) position on the aromatic ring. The amide nitrogen is substituted with two ethyl groups (N,N-diethyl), contributing to its distinct physicochemical and biological properties.
Properties
IUPAC Name |
2-bromo-N,N-diethyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-3-13(4-2)11(15)9-6-5-8(14(16)17)7-10(9)12/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCNVDBESXKAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethyl-4-nitrobenzamide typically involves the bromination of N,N-diethyl-4-nitrobenzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-diethyl-4-nitrobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like N,N-diethyl-4-nitrobenzamide derivatives.
Reduction: The primary product is 2-Bromo-N,N-diethyl-4-aminobenzamide.
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Scientific Research Applications
2-Bromo-N,N-diethyl-4-nitrobenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diethyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s observed biological activities.
Comparison with Similar Compounds
The following analysis compares 2-Bromo-N,N-diethyl-4-nitrobenzamide with structurally related benzamides, focusing on substituent effects, synthetic methods, and computed properties.
Substituent Effects on Molecular Properties
Nitro Group Positioning and Electronic Effects
- 4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)
This analog places the nitro group on the aniline moiety rather than the benzamide ring. The nitro group at the ortho position of the aniline ring creates steric hindrance and electronic withdrawal, influencing crystal packing and intermolecular interactions . Compared to this compound, the nitro group’s placement alters solubility and reactivity.
Halogen and Functional Group Variations
- 4-Bromo-N,N-diethyl-2-formylbenzamide (Compound II)
Replaces the nitro group with a formyl (CHO) group at the ortho position. The formyl group increases electrophilicity, making the compound more reactive toward nucleophiles. Computed properties include a topological polar surface area (TPSA) of 37.4 Ų and XLogP of 2.3, indicating moderate lipophilicity . - 4-Bromo-2-fluoro-N,N-diethylbenzamide (Compound III)
Substitutes nitro with fluorine. Fluorine’s electronegativity enhances metabolic stability compared to nitro but reduces electron-withdrawing effects. This substitution may improve bioavailability .
N-Alkyl Substitution
- 2-Bromo-N,N-diisopropyl-5-(trifluoromethyl)benzamide (Compound IV)
Features bulkier diisopropyl groups and a trifluoromethyl substituent. The steric hindrance from diisopropyl groups reduces solubility in polar solvents, while the trifluoromethyl group increases lipophilicity (higher XLogP) .
Physicochemical Properties
The table below compares key computed properties of this compound with analogs:
*Estimated values based on structural analogs.
Key Observations :
- Diethyl substitution enhances lipophilicity (XLogP ~2.5) relative to dimethyl analogs (XLogP ~2.3–2.8), favoring solubility in organic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
